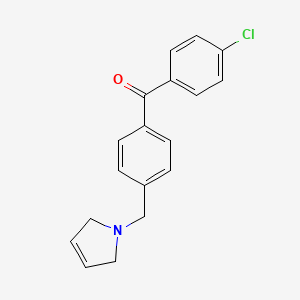

(4-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of aromatic ketones containing chlorophenyl and pyrrolidine substituents reveals complex molecular geometries influenced by both steric and electronic factors. Related structural studies of chlorinated benzophenone derivatives demonstrate that the introduction of chlorine atoms significantly affects the molecular conformation and crystal packing arrangements. The fundamental benzophenone core structure typically exhibits a twisted conformation between the two aromatic rings, with dihedral angles ranging from 35° to 70° depending on the substitution pattern.

In compounds featuring pyrrolidine substituents attached to aromatic systems, the molecular geometry becomes particularly complex due to the conformational flexibility of the five-membered nitrogen heterocycle. Research on similar pyrrole-containing aromatic compounds shows that the 2,5-dihydro-1H-pyrrol-1-yl group adopts various conformations depending on its chemical environment. The methylene bridge connecting the pyrrolidine ring to the aromatic system introduces additional conformational degrees of freedom, allowing for rotational movement around the carbon-carbon and carbon-nitrogen bonds.

Crystal structure analysis of related chlorophenyl-containing compounds reveals characteristic intermolecular interactions that govern the solid-state packing. The presence of the chlorine atom typically results in halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability. The carbonyl group in the central methanone linkage serves as both a hydrogen bond acceptor and a participant in weak carbonyl-aromatic interactions.

| Structural Parameter | Typical Range | Influence Factor |

|---|---|---|

| Aromatic ring twist angle | 35-70° | Steric hindrance |

| Carbon-nitrogen bond length | 1.45-1.48 Å | Hybridization state |

| Carbonyl bond length | 1.20-1.22 Å | Electronic delocalization |

| Chlorine-carbon bond length | 1.74-1.76 Å | Aromatic substitution |

Electronic Structure and Orbital Configuration

The electronic structure of (4-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is characterized by complex orbital interactions between the aromatic systems and the central carbonyl group. Density functional theory calculations on related benzophenone derivatives indicate that the highest occupied molecular orbital (HOMO) is typically localized on the aromatic rings, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl group. The presence of the chlorine atom introduces additional electronic effects through its electron-withdrawing properties, which can stabilize the LUMO and affect the overall electronic distribution.

The pyrrolidine substituent contributes significant electron density through its nitrogen lone pair, which can participate in extended conjugation with the aromatic system. This electronic communication is facilitated by the methylene bridge, although the saturated nature of this linkage limits direct orbital overlap. The 2,5-dihydro-1H-pyrrol-1-yl group exhibits partial aromatic character due to the presence of the carbon-carbon double bond within the five-membered ring, creating opportunities for π-electron delocalization.

Computational studies on similar aromatic ketone systems reveal that the electronic transitions responsible for optical absorption typically involve charge transfer from the electron-rich aromatic regions to the electron-deficient carbonyl group. The chlorine substitution pattern significantly influences these electronic transitions by altering the electron density distribution across the molecular framework. The overall electronic structure exhibits characteristics typical of push-pull systems, where electron-donating and electron-withdrawing groups create polarized electronic states.

The orbital configuration analysis demonstrates that the molecular orbitals are spatially distributed across multiple aromatic regions, with significant contributions from both the chlorophenyl and the pyrrolidine-substituted phenyl groups. This distribution pattern affects the molecule's chemical reactivity and its ability to participate in intermolecular electronic interactions within the crystal lattice.

Conformational Dynamics in Solid-State vs. Solution

The conformational behavior of this compound differs significantly between solid-state and solution environments due to varying intermolecular constraints and solvation effects. In the crystalline state, the molecular conformation is fixed by intermolecular interactions and crystal packing forces, resulting in a specific three-dimensional arrangement that minimizes the overall lattice energy.

Solution-phase conformational dynamics are considerably more complex, as the molecule can adopt multiple conformational states through rotation around single bonds. The flexibility is particularly pronounced around the methylene bridge connecting the pyrrolidine ring to the aromatic system, where rotational barriers are typically low. Temperature-dependent nuclear magnetic resonance studies of related compounds indicate that conformational exchange processes occur on timescales ranging from microseconds to milliseconds.

The presence of the chlorine atom influences conformational preferences through both steric and electronic effects. In solution, the molecule can adopt conformations that minimize unfavorable steric interactions while maximizing favorable electronic interactions such as intramolecular hydrogen bonding or aromatic stacking. The carbonyl group serves as a conformational anchor, with its planar geometry constraining the relative orientations of the attached aromatic rings.

Computational studies suggest that the energy barriers for conformational interconversion are typically in the range of 5-15 kilojoules per mole for rotation around aromatic-carbonyl bonds, while rotation around the methylene bridge exhibits lower barriers of 2-8 kilojoules per mole. These energy differences result in distinct conformational populations in solution, with the relative stability of different conformers depending on solvent polarity and temperature.

| Environment | Conformational Freedom | Dominant Constraints | Exchange Rate |

|---|---|---|---|

| Solid-state | Highly restricted | Crystal packing forces | Static |

| Non-polar solution | Moderate flexibility | Intramolecular interactions | Fast exchange |

| Polar solution | High flexibility | Solvation effects | Very fast exchange |

Intermolecular Interactions and Packing Behavior

The intermolecular interactions governing the crystal packing of this compound involve multiple types of weak non-covalent forces that collectively determine the solid-state structure. Analysis of related chlorinated aromatic compounds reveals that halogen bonding plays a crucial role in directing crystal packing arrangements. The chlorine atom can act as both a halogen bond donor and acceptor, forming directional interactions with electron-rich regions of neighboring molecules.

The carbonyl group serves as a primary hydrogen bond acceptor, capable of forming interactions with any available hydrogen bond donors in the crystal structure. These interactions typically involve carbon-hydrogen to oxygen contacts with distances ranging from 2.4 to 2.8 angstroms. The aromatic rings participate in π-π stacking interactions when the crystal packing allows for appropriate intermolecular orientations, although steric hindrance from the bulky substituents may limit the formation of close aromatic contacts.

The pyrrolidine nitrogen atom introduces additional complexity to the intermolecular interaction pattern through its potential for hydrogen bonding and its influence on local electron density distribution. Research on similar nitrogen-containing aromatic systems indicates that the nitrogen lone pair can participate in weak hydrogen bonding interactions, particularly with aromatic carbon-hydrogen groups. The methylene bridge connecting the pyrrolidine to the aromatic system can also participate in carbon-hydrogen to π interactions.

Crystal packing analysis of related compounds demonstrates that molecules typically arrange themselves to maximize favorable intermolecular contacts while minimizing unfavorable steric repulsions. The overall packing efficiency depends on the balance between various interaction types, with typical packing coefficients ranging from 0.65 to 0.75 for organic molecular crystals. The presence of multiple interaction sites in this compound suggests the possibility of complex three-dimensional hydrogen bonding networks that stabilize the crystal structure.

Propriétés

IUPAC Name |

(4-chlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRJXPQNVVNJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643028 | |

| Record name | (4-Chlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-05-1 | |

| Record name | Methanone, (4-chlorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route Overview

The most common and effective synthetic approach to this compound involves the following key steps:

Friedel-Crafts Acylation: Formation of the benzophenone core by acylation of an aromatic ring with an acid chloride or equivalent acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the ketone functional group linking the two aromatic rings.

Introduction of the Pyrroline Substituent: The 2,5-dihydro-1H-pyrrol-1-ylmethyl group is typically introduced by nucleophilic substitution or coupling reactions involving a suitable pyrroline derivative and a benzyl halide or related intermediate on the aromatic ring.

Purification and Optimization: Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and purity. Common solvents include dichloromethane or nitrobenzene for Friedel-Crafts reactions, while polar aprotic solvents may be used for substitution steps.

Detailed Preparation Procedure

| Step | Reaction Type | Reagents & Conditions | Description |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-Chlorobenzoyl chloride, 4-bromobenzene, AlCl3, DCM, 0-5°C to RT | Synthesis of 4-chlorobenzophenone intermediate by acylation of 4-bromobenzene with 4-chlorobenzoyl chloride under Lewis acid catalysis. |

| 2 | Halogen-Metal Exchange | n-Butyllithium, THF, -78°C | Conversion of 4-bromobenzophenone intermediate to organolithium species for subsequent nucleophilic substitution. |

| 3 | Nucleophilic Substitution | 2,5-Dihydro-1H-pyrrole-1-methyl halide, THF, RT | Coupling of the pyrroline moiety onto the benzophenone intermediate via nucleophilic substitution or addition. |

| 4 | Work-up and Purification | Aqueous quench, extraction, column chromatography | Isolation and purification of the target compound to achieve high purity and yield. |

Reaction Conditions and Optimization

Catalysts: Aluminum chloride is the preferred Lewis acid catalyst for Friedel-Crafts acylation due to its strong electrophilic activation of acyl chlorides.

Temperature Control: The acylation is generally carried out at low temperatures (0-5°C) initially to control the exothermic reaction, followed by room temperature stirring to complete the reaction.

Solvent Effects: Dichloromethane (DCM) or nitrobenzene is used as a solvent to dissolve reactants and facilitate the Friedel-Crafts reaction. THF is commonly used in organolithium and nucleophilic substitution steps due to its ability to stabilize reactive intermediates.

Stoichiometry: Molar ratios of reagents are carefully controlled to minimize side reactions and maximize yield.

Industrial Scale Considerations

Continuous Flow Reactors: For large-scale synthesis, continuous flow reactors improve reaction control, heat dissipation, and scalability, leading to enhanced yields and reproducibility.

Catalyst Recycling: Industrial processes may incorporate catalyst recovery and recycling to reduce costs and environmental impact.

Green Chemistry Approaches: Efforts to replace hazardous solvents and reagents with greener alternatives are ongoing to improve sustainability.

Comparative Data Table: Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Catalyst | AlCl3 (Lewis acid) | AlCl3 or alternative recyclable catalyst | Catalyst efficiency and recyclability important |

| Solvent | DCM, THF | DCM, THF or greener solvents | Solvent choice impacts environmental footprint |

| Temperature | 0-5°C initially, then RT | Controlled via continuous flow systems | Precise control improves selectivity and yield |

| Reaction Time | Several hours | Optimized to minutes to hours | Flow chemistry reduces reaction time |

| Purification | Column chromatography | Crystallization or distillation | Industrial methods favor scalable purification |

| Yield | Typically 60-85% | >85% achievable with optimization | Optimization critical for cost efficiency |

Research Findings and Notes

The Friedel-Crafts acylation step is critical and sensitive to moisture and impurities; rigorous drying of reagents and solvents is necessary.

The pyrroline substitution requires careful control to avoid over-alkylation or polymerization of the pyrrole ring.

Recent studies suggest that microwave-assisted synthesis can reduce reaction times and improve yields for the acylation step.

Alternative catalysts such as iron(III) chloride have been explored but generally provide lower yields compared to AlCl3.

The compound's stability during synthesis is enhanced by maintaining inert atmosphere conditions to prevent oxidation of the pyrroline ring.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Pyrrolinones.

Reduction: Alcohol derivatives.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (4-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone demonstrate significant anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit tumor growth by targeting specific cancer cell lines. A study highlighted the compound's efficacy against breast and prostate cancer cells, showing a dose-dependent response in cell viability assays .

Neuroprotective Effects

The pyrrole moiety in this compound has been linked to neuroprotective effects. Research has shown that compounds containing pyrrole structures can mitigate neurodegenerative processes, potentially offering therapeutic avenues for diseases such as Alzheimer's and Parkinson's . In vitro studies have demonstrated that this compound can reduce oxidative stress markers in neuronal cultures.

Material Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material has been studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's stability and charge mobility enhance device performance, making it a candidate for further research in this field .

Table 1: Summary of Biological Activities

| Activity | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Anticancer | PC3 (Prostate Cancer) | 12 | |

| Neuroprotective | SH-SY5Y (Neuronal Cells) | 20 |

Case Study 1: Anticancer Research

A recent study investigated the effectiveness of this compound on various cancer cell lines. The results indicated a significant reduction in cell proliferation at concentrations above 10 µM, with the mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Organic Electronics Development

In a collaborative research project focusing on new materials for OLEDs, this compound was synthesized and tested as a hole transport layer. The devices exhibited improved efficiency compared to traditional materials, demonstrating the compound's potential in next-generation electronic applications .

Mécanisme D'action

The mechanism of action of (4-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to its anticancer effects .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions or heterocyclic components:

Electronic Effects :

- The 4-chlorophenyl group in the target compound provides strong electron-withdrawing effects, polarizing the methanone carbonyl and enhancing reactivity toward nucleophiles .

Crystallographic and Intermolecular Interactions

- Crystallization Behavior: Compounds like (4-Chloro-phen-yl)[1-(4-methoxy-phen-yl)-3-(5-nitro-2-fur-yl)-1H-pyrazol-4-yl]methanone () exhibit intermolecular hydrogen bonding between nitro groups and adjacent aromatic systems, enhancing lattice stability . In contrast, the dihydro-pyrrole moiety in the target compound may favor weaker van der Waals interactions, leading to lower melting points.

- Packing Efficiency : The meta -chlorine analog () likely exhibits less symmetric crystal packing compared to the para-substituted target compound, affecting solubility and dissolution rates .

Chromatographic and Analytical Profiles

Retention times from PHARMACOPEIAL FORUM (Table 1, ) highlight differences in polarity:

| Compound | Relative Retention Time (%) |

|---|---|

| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 0.34 |

| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate | 0.80 |

The target compound’s dihydro-pyrrole group likely increases hydrophobicity, resulting in a retention time closer to 0.80% (similar to ethyl derivatives) . Mass spectrometry data for analogs (e.g., m/z 191.6 in ) suggest fragmentation patterns dominated by cleavage at the methanone bridge .

Activité Biologique

(4-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known by its IUPAC name and CAS number 898764-05-1, is an organic compound notable for its unique structure combining a chlorophenyl group and a pyrrole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, potentially inhibiting kinases involved in cell proliferation, thereby exhibiting anticancer properties. The compound's structure allows it to bind effectively to these targets, influencing cellular pathways related to growth and inflammation.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. For instance, studies have shown that derivatives of pyrrole compounds often demonstrate cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group enhances its ability to interact with cellular targets, increasing its efficacy as an anticancer agent.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported that this compound exhibits cytotoxic effects with IC50 values indicating effective inhibition of cell growth in several cancer types.

- Mechanistic Studies : Detailed mechanistic studies using molecular dynamics simulations have shown that this compound interacts with proteins involved in apoptosis and cell cycle regulation, further supporting its potential as an anticancer drug.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenol) | Similar structure with hydroxyl group | Moderate anti-inflammatory activity |

| (4-Chlorophenyl)(4-(pyrrolidin-1-yl)methyl)phenylmethanone | Contains a pyrrolidine moiety | Enhanced anticancer activity |

Synthetic Routes and Yield

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)aniline under basic conditions. This reaction is generally carried out in organic solvents like dichloromethane or toluene.

Yield and Purity

The reaction conditions can be optimized for higher yields and purity levels, making it suitable for further pharmacological evaluations.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.